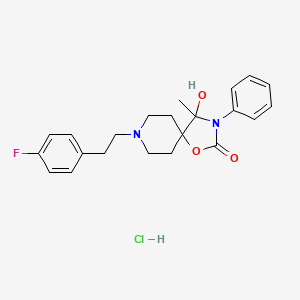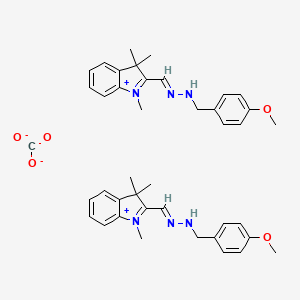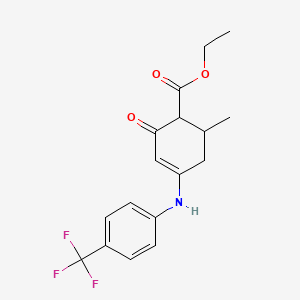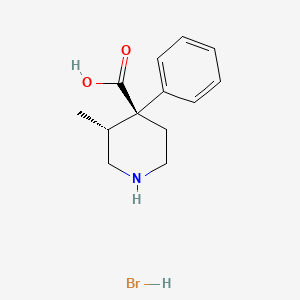
trans-(1)-3-Methyl-4-phenylpiperidine-4-carboxylic acid hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-(1)-3-Methyl-4-phenylpiperidine-4-carboxylic acid hydrobromide: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methyl group at the 3-position and a phenyl group at the 4-position, along with a carboxylic acid group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-(1)-3-Methyl-4-phenylpiperidine-4-carboxylic acid hydrobromide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-phenylbutan-2-one and ammonia or primary amines.
Substitution Reactions:
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenyl and methyl groups can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (e.g., Br2, Cl2) in the presence of catalysts or under UV light.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand or catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways involving piperidine derivatives.
Medicine:
Pharmacology: It may be investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of trans-(1)-3-Methyl-4-phenylpiperidine-4-carboxylic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and its substituents can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
trans-4-Phenylpiperidine-4-carboxylic acid: Lacks the methyl group at the 3-position.
3-Methylpiperidine-4-carboxylic acid: Lacks the phenyl group at the 4-position.
4-Phenylpiperidine: Lacks both the carboxylic acid group and the methyl group.
Uniqueness: The presence of both the methyl and phenyl groups, along with the carboxylic acid and hydrobromide salt form, makes trans-(1)-3-Methyl-4-phenylpiperidine-4-carboxylic acid hydrobromide unique in terms of its chemical properties and potential applications. The combination of these functional groups can enhance its reactivity, solubility, and stability, making it a valuable compound for various scientific and industrial purposes.
Eigenschaften
CAS-Nummer |
83898-64-0 |
|---|---|
Molekularformel |
C13H18BrNO2 |
Molekulargewicht |
300.19 g/mol |
IUPAC-Name |
(3R,4S)-3-methyl-4-phenylpiperidine-4-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C13H17NO2.BrH/c1-10-9-14-8-7-13(10,12(15)16)11-5-3-2-4-6-11;/h2-6,10,14H,7-9H2,1H3,(H,15,16);1H/t10-,13-;/m0./s1 |
InChI-Schlüssel |
UQWWEDMGUSOQGE-VVBGOIRUSA-N |
Isomerische SMILES |
C[C@H]1CNCC[C@]1(C2=CC=CC=C2)C(=O)O.Br |
Kanonische SMILES |
CC1CNCCC1(C2=CC=CC=C2)C(=O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


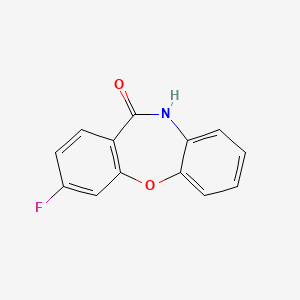

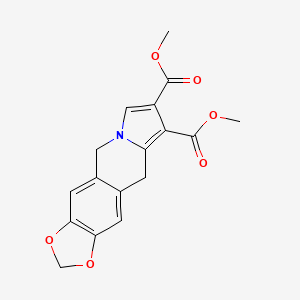

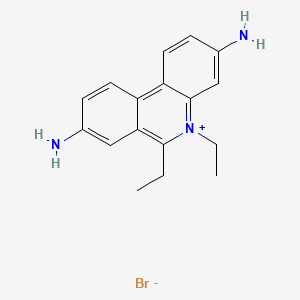
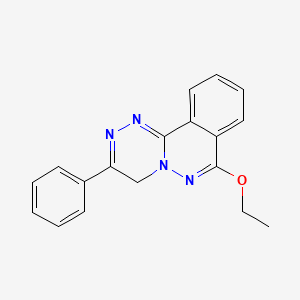
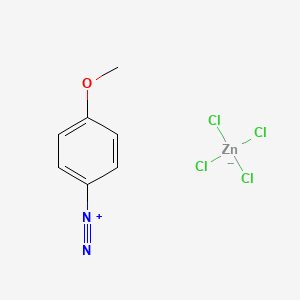
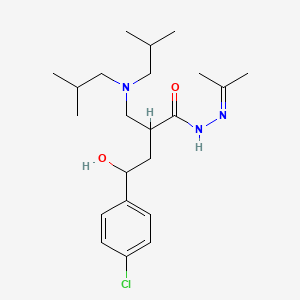
![(4R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-ethyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B15182073.png)

